3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride
Description
Covalent Serine Residue Modification Pathways
AEBSF hydrochloride operates through irreversible covalent modification of serine residues within protease active sites. Its sulfonyl fluoride group (-SO₂F) reacts with the hydroxyl group of catalytic serine, forming a stable sulfonyl-enzyme complex that blocks substrate access. This reaction follows a nucleophilic aromatic substitution mechanism, where the serine hydroxyl oxygen attacks the electrophilic sulfur atom in the sulfonyl fluoride moiety. Mass spectrometry studies confirm that each modified serine residue acquires an additional mass of 183.0354 Da, consistent with the adduct’s stoichiometry.
The inhibitor’s efficacy depends on reaction kinetics, characterized by second-order rate constants ($$k{2}/K{i}$$) that vary across serine proteases. For example:
| Enzyme | $$k{2}/K{i}$$ (M⁻¹s⁻¹) |
|---|---|
| Trypsin | 3.06 |
| Chymotrypsin | 17.8 |
| Thrombin | 5.12 |
| Plasmin | 0.32 |
| Plasma Kallikrein | 0.68 |
Data derived from kinetic assays comparing AEBSF, PMSF, and DFP.
The aminoethyl group enhances aqueous solubility (200 mg/mL in water) compared to phenylmethylsulfonyl fluoride (PMSF), enabling broader applicability in biochemical buffers. Hydrolysis of AEBSF occurs slowly at neutral or alkaline pH, releasing fluoride ions and reducing inhibitory potency over time.
Comparative Inhibition Profiles Against PMSF and Related Compounds
AEBSF hydrochloride shares functional similarities with PMSF and diisopropyl fluorophosphate (DFP) but exhibits distinct advantages:
| Property | AEBSF Hydrochloride | PMSF | DFP |
|---|---|---|---|
| Aqueous Solubility | 200 mg/mL | 0.12 mg/mL | 15.4 mg/mL |
| Stability at pH 7.0 | 70% activity after 22 h | <10% activity after 1 h | 50% activity after 6 h |
| LD₅₀ (Mice, IV) | 76 mg/kg | 1.2 mg/kg | 0.4 mg/kg |
| Primary Off-Targets | Tyr, Lys, His | Tyr | Ser, His |
AEBSF’s higher solubility and stability make it preferable for prolonged experiments, such as cell culture (0.1–0.25 mM) or protein purification. Its lower toxicity (14-fold safer than PMSF in murine models) further supports its use in live-cell systems. Despite these advantages, AEBSF and PMSF exhibit comparable inhibition constants ($$K_{i}$$) for trypsin and chymotrypsin, underscoring shared mechanistic foundations.
Off-Target Reactivity and Implications for Experimental Design
While AEBSF primarily targets serine residues, mass spectrometry and proteomic analyses reveal modifications at tyrosine, lysine, histidine, and N-terminal amino groups. These off-target interactions arise from the sulfonyl fluoride’s electrophilic sulfur, which reacts with nucleophilic side chains beyond serine:
| Residue | Reactivity Rationale | Experimental Impact |
|---|---|---|
| Tyrosine | Phenolic hydroxyl group nucleophilicity | Altered protein pI in 2D electrophoresis |
| Lysine | ε-Amino group nucleophilicity | False-positive crosslinking artifacts |
| Histidine | Imidazole ring nucleophilicity | Interference with metal-binding assays |
| N-Terminus | Free α-amino group reactivity | Blocked Edman degradation sequencing |
In proteomics, such off-target effects complicate peptide identification and quantification. For example, tyrosine modifications mimic post-translational phosphorylation sites, while lysine adducts disrupt tryptic digestion patterns. Consequently, researchers working with mass spectrometry or structural biology often substitute AEBSF with fresh PMSF or optimize inhibition protocols to minimize exposure time.
Sulfonyl fluorides like AEBSF also exhibit reactivity toward non-protease targets, including acetylhydrolases and GTPases, via covalent bond formation at non-catalytic residues. This broad reactivity underscores the need for control experiments to verify target specificity, particularly in studies of enzyme kinetics or drug discovery.
Properties
Molecular Formula |
C8H11ClFNO2S |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |
InChI Key |
IRINTMGVWDPWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the sulfonylation of a benzene derivative followed by the introduction of an aminoethyl group. The reaction conditions often require a controlled environment to ensure the stability of the sulfonyl fluoride group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Mechanism of Action
Sulfonyl fluorides generally react via nucleophilic substitution at the sulfur center. For the 3-isomer, the aminoethyl group may influence reactivity due to steric or electronic effects compared to the 4-isomer (AEBSF). Key steps include:
-
Nucleophilic Attack : The fluoride ion (F⁻) attacks the sulfur center of the sulfonyl fluoride.
-
Formation of Sulfonate : The resulting sulfonate intermediate undergoes hydrolysis or further substitution.
Reactivity with Biological Targets
While detailed studies on the 3-isomer are absent, sulfonyl fluorides like AEBSF (4-isomer) irreversibly inhibit serine proteases (e.g., trypsin, chymotrypsin) by covalently modifying active-site serine residues ( ). For the 3-isomer, similar reactivity might be anticipated, though positional isomerism could alter binding affinity or stability.
Hydrolysis and Stability
The hydrochloride salt form of the compound suggests enhanced aqueous solubility. Sulfonyl fluorides are generally stable under acidic conditions but hydrolyze under alkaline pH to form sulfonic acids ( ).
Toxicological Considerations
Sulfonyl fluorides may exhibit skin/eye irritation and respiratory hazards, as seen with AEBSF ( ). Handling requires appropriate PPE, and reactions should be conducted in controlled environments.
Research Gaps
The provided sources lack specific data on the 3-isomer’s synthesis, reactivity, or applications. Most studies focus on the 4-isomer (AEBSF), which is widely used as a protease inhibitor. Further experimental work is needed to characterize the 3-isomer’s chemical behavior fully.
Comparison with AEBSF
References AEBSF (Wikipedia) Electrochemical synthesis of sulfonyl fluorides (ACS Publications) ChemicalBook entry for the 3-isomer Sulfonyl fluorides in chemical biology (PMC) Safety data sheet (Fisher Scientific) One-pot synthesis of sulfonyl fluorides (RSC Publishing)
Scientific Research Applications
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is widely used in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of sulfonyl fluorides.
Biology: It serves as a protease inhibitor in biological assays, helping to prevent the degradation of proteins and peptides.
Mechanism of Action
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The pathways involved often relate to the inhibition of protease-mediated processes, which can affect various biological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF Hydrochloride)
The para-substituted AEBSF hydrochloride is a benchmark compound for comparison. Key differences include:
The para-substituted AEBSF’s efficacy stems from its optimal interaction with the active-site serine residue in proteases.
Other Sulfonyl Fluoride Derivatives
Sulfonyl fluorides are widely used as protease inhibitors and reactive warheads in chemical biology. Key analogues include:
Phenylmethanesulfonyl Fluoride (PMSF, CAS 329-98-6)
- Structure : Simpler benzyl-substituted sulfonyl fluoride.
- Comparison: Less water-soluble and more toxic than AEBSF . Lacks the aminoethyl group, reducing its specificity for certain proteases.
4-(2-Acetamidoethyl)benzene-1-sulfonyl Fluoride (CAS 1648793-91-2)
- Structure : Acetamidoethyl substituent at the para position.
- Comparison: The acetylated amino group may reduce reactivity with proteases but improve stability. No toxicity data available .
3-Bromo-4-(fluorosulfonyl)benzoic Acid (CAS 1935472-28-8)
Aminoethyl-Substituted Compounds
3-(2-Aminoethyl)-6-benzyloxyindole (6-Benzyloxytryptamine)
- Structure: Indole core with benzyloxy and aminoethyl groups.
- Highlights the role of substituent position in biological activity .
Biological Activity
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride, commonly referred to as AEBSF, is a potent serine protease inhibitor with significant biological activity. Its applications span various fields, including biochemistry, pharmacology, and therapeutic research. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: CHFNOS·HCl
- Molecular Weight: 239.69 g/mol
- CAS Number: 30827-99-7
AEBSF acts primarily as an irreversible inhibitor of serine proteases. The sulfonyl fluoride group is crucial for its inhibitory action, allowing it to covalently bind to the active site of serine proteases, thereby preventing substrate access and subsequent proteolytic activity .
Biological Activities
AEBSF has been investigated for various biological activities:
- Serine Protease Inhibition:
- Antiallergic Effects:
-
Antimicrobial Properties:
- Preliminary studies indicate that AEBSF may possess antimicrobial properties, although detailed investigations are still required to elucidate its efficacy against specific pathogens.
-
Cancer Research:
- AEBSF has been explored in cancer research for its potential to inhibit tumor-associated proteases, which play a role in cancer progression and metastasis.
Case Study 1: Allergic Rhinitis Model
A study involving a murine model demonstrated that AEBSF administration led to:
- Decreased GATA-3 mRNA levels (indicative of reduced Th2 responses).
- Lower IL-13 mRNA expression in nasal mucosa.
- Increased regulatory T cells (CD4CD25Foxp3) post-treatment.
These findings highlight AEBSF's role in attenuating allergic inflammation through modulation of immune responses .
Case Study 2: Protease Inhibition in Cell Culture
In research focused on HIV-1 broadly neutralizing antibodies, AEBSF was utilized to prevent site-specific clipping during cell culture processes:
- The application of AEBSF reduced proteolytic degradation, enhancing the stability of therapeutic antibodies.
- A reversed-phase liquid chromatography method was developed to quantify AEBSF and its degradation product (4-(aminoethyl)benzenesulfonic acid), demonstrating its utility in biopharmaceutical manufacturing .
Comparative Analysis of Biological Activity
| Activity | AEBSF | Other Serine Protease Inhibitors |
|---|---|---|
| Broad-spectrum inhibition | Yes | Varies |
| Anti-inflammatory effects | Significant | Limited |
| Antimicrobial properties | Potentially present | Confirmed in some cases |
| Cancer therapeutic potential | Under investigation | Established for some compounds |
Q & A
Q. What is the mechanism of action of 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF HCl) as a protease inhibitor?
AEBSF HCl is an irreversible serine protease inhibitor that covalently modifies the active site of enzymes by sulfonylation, primarily targeting trypsin- and chymotrypsin-like proteases. Its sulfonyl fluoride group reacts with hydroxyl groups in catalytic serine residues, forming a stable sulfonate ester bond, thereby blocking enzymatic activity .
Methodological Note : For enzyme inhibition assays, pre-incubate AEBSF HCl (at 0.1–1 mM) with the target enzyme for 15–30 minutes before initiating the reaction to ensure complete inactivation.
Q. How should AEBSF HCl stock solutions be prepared to ensure stability and efficacy?
AEBSF HCl is water-soluble (up to 100 mM). Prepare stock solutions in ultrapure water or neutral buffers (pH 6–8) to minimize hydrolysis. Avoid repeated freeze-thaw cycles; aliquot and store at –20°C for long-term stability. Freshly prepared solutions retain >90% activity for 24 hours at 4°C .
Q. What safety precautions are required when handling AEBSF HCl?
AEBSF HCl is a strong hydrogen fluoride (HF) release agent and causes severe skin/eye corrosion. Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid aerosol inhalation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Q. How does AEBSF HCl compare to PMSF in terms of experimental utility?
AEBSF HCl offers higher water solubility , lower toxicity , and greater stability than PMSF. It is effective at lower concentrations (0.1–1 mM vs. 1–2 mM for PMSF) and does not require organic solvents like DMSO for dissolution, making it preferable for cell-based assays .
Advanced Research Questions
Q. How can researchers optimize AEBSF HCl use in cell culture to prevent cytotoxicity?
AEBSF HCl is membrane-impermeable , limiting its utility in intracellular protease inhibition. For extracellular protease suppression (e.g., in serum-containing media), use 0.1–0.5 mM. For intracellular targets, pair with membrane-permeable inhibitors (e.g., E-64 for cysteine proteases). Always validate cytotoxicity via MTT assays at working concentrations .
Q. What are the stability profiles of AEBSF HCl under varying pH and temperature conditions?
AEBSF HCl is stable in neutral buffers (pH 7–8) but hydrolyzes rapidly in acidic (pH < 5) or alkaline (pH > 9) conditions. At 25°C, its half-life is ~8 hours in pH 7.4 PBS, extending to >24 hours at 4°C. Avoid glassware (reacts with silica) and use polypropylene tubes for storage .
Q. How do conflicting reports on AEBSF HCl efficacy in certain buffer systems arise, and how can they be resolved?
Incompatibility with thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or divalent cations (e.g., Ca²⁺, Mg²⁺) can reduce inhibitory activity. For example, DTT competes with the sulfonyl fluoride group, while Ca²⁺ stabilizes protease conformations. To troubleshoot:
Q. What experimental strategies mitigate interference of AEBSF HCl in downstream analyses (e.g., mass spectrometry)?
AEBSF HCl can alkylate peptides during sample preparation. To avoid artifacts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
